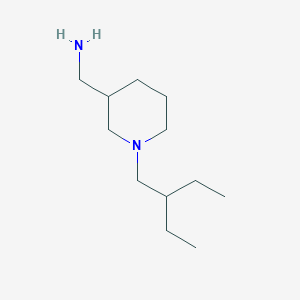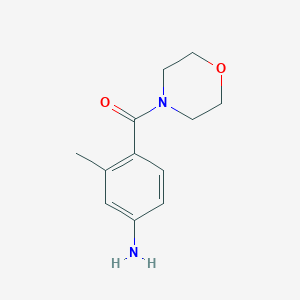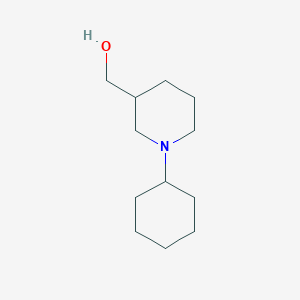![molecular formula C11H16N2OS B1464940 N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide CAS No. 1248291-77-1](/img/structure/B1464940.png)
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide
概要
説明
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide is a compound that features a piperidine ring attached to a thiophene ring via a carboxamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide typically involves the reaction of piperidine derivatives with thiophene-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism of action of N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
N-[(Piperidin-4-yl)methyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-[(Piperidin-4-yl)methyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential bioactivity that differ from its benzene and furan analogs .
特性
IUPAC Name |
N-(piperidin-4-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHMLQFNGDUGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464857.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464860.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1464865.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1464866.png)

![Methyl 2-[(2-aminophenyl)(methyl)amino]acetate](/img/structure/B1464869.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)

![N-[(1-ethylpiperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1464877.png)


![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)
